molecular formula C13H9Cl4NO3 B11112534 N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide

N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide

Cat. No.: B11112534
M. Wt: 369.0 g/mol
InChI Key: PEFIHUYNZWBIQU-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a carboxamide group, and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide typically involves the reaction of 2-chlorophenol with 2,2,2-trichloroethylamine to form an intermediate, which is then reacted with furan-2-carboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)butanamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)acetamide

Uniqueness

N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide is unique due to its furan ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the furan ring’s electronic and steric effects are advantageous .

Properties

Molecular Formula

C13H9Cl4NO3

Molecular Weight

369.0 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide

InChI

InChI=1S/C13H9Cl4NO3/c14-8-4-1-2-5-9(8)21-12(13(15,16)17)18-11(19)10-6-3-7-20-10/h1-7,12H,(H,18,19)

InChI Key

PEFIHUYNZWBIQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2)Cl

Origin of Product

United States

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